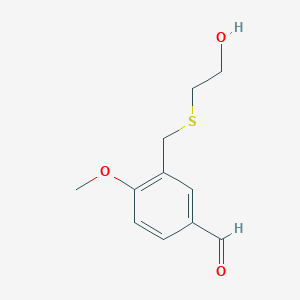

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde

Description

Properties

Molecular Formula |

C11H14O3S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

3-(2-hydroxyethylsulfanylmethyl)-4-methoxybenzaldehyde |

InChI |

InChI=1S/C11H14O3S/c1-14-11-3-2-9(7-13)6-10(11)8-15-5-4-12/h2-3,6-7,12H,4-5,8H2,1H3 |

InChI Key |

JMUGOYMZQHYOLV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CSCCO |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Methoxysalicylaldehyde

Bromination is typically performed using bromine or tetrabutylammonium tribromide in solvents such as acetic acid or dichloromethane under controlled temperature conditions (0–20 °C). The reaction proceeds with good yields and selectivity.

| Yield (%) | Reaction Conditions | Experimental Details |

|---|---|---|

| 90% | Br2 in acetic acid, 0–20 °C, 2 h | 2-Hydroxy-4-methoxybenzaldehyde (5 g, 32.9 mmol) dissolved in acetic acid (65.7 mL), cooled to 0 °C, slow addition of Br2 (1.862 mL, 36.1 mmol), stirred at room temperature for 2 h. Product precipitated upon water addition, filtered, and dried. |

| 87% | Br2 in glacial acetic acid, 0–20 °C, 1 h | 2-Hydroxy-4-methoxybenzaldehyde (1.18 g, 7.76 mmol) treated with Br2 (0.44 mL, 8.62 mmol), stirred at room temperature for 1 h. Product isolated by filtration and recrystallization. |

| 80% | Br2 in dichloromethane, 0–20 °C, 3 h | 2-Hydroxy-4-methoxybenzaldehyde (6.0 g, 39 mmol) brominated with Br2 (6.8 g, 43 mmol) in dichloromethane, cooled and stirred. Product recrystallized from ethyl acetate/hexanes. |

| 76% | Tetrabutylammonium tribromide in dichloromethane, room temperature, 24 h | Reaction with tetrabutylammonium tribromide (6.40 g, 20 mmol) in dichloromethane (200 mL), washed with aqueous solutions, purified by column chromatography. |

Note: These brominated aldehydes serve as key intermediates for subsequent thioether formation.

Introduction of the (2-Hydroxyethyl)thio Group

The critical step in preparing 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde involves nucleophilic substitution of the bromomethyl group with 2-mercaptoethanol, which provides the thioether linkage and the hydroxyethyl functionality.

Typical Reaction Conditions

- Nucleophile: 2-Mercaptoethanol (HS–CH2CH2–OH)

- Electrophile: 3-(Bromomethyl)-4-methoxybenzaldehyde or related brominated aldehyde

- Solvent: Polar aprotic solvents such as dichloromethane or ethanol

- Base/Catalyst: Triethylamine or other mild bases to facilitate substitution and neutralize formed HBr

- Temperature: Room temperature to mild heating (25–60 °C)

- Reaction Time: Several hours to overnight depending on conditions

Mechanistic Insights

The reaction proceeds via an SN2 mechanism where the thiol group of 2-mercaptoethanol attacks the electrophilic benzylic bromide carbon, displacing bromide and forming the thioether linkage. The hydroxyethyl group remains intact, providing a handle for further functionalization or solubility enhancement.

Purification and Characterization

The product is typically purified by column chromatography or recrystallization. Purity and structure confirmation are achieved by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm substitution pattern and functional groups.

- High-Performance Liquid Chromatography (HPLC): To assess purity.

- Mass Spectrometry (MS): To confirm molecular weight and structure.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 4-methoxysalicylaldehyde | Br2 or tetrabutylammonium tribromide, acetic acid or dichloromethane, 0–20 °C, 1–3 h | 76–90% | Selective bromination at 3-position; key intermediate formation |

| 2 | Nucleophilic substitution | 3-(Bromomethyl)-4-methoxybenzaldehyde + 2-mercaptoethanol, triethylamine, dichloromethane or ethanol, RT to 60 °C, several hours | Typically 70–85% (literature inferred) | SN2 mechanism; formation of thioether linkage |

Research Findings and Perspectives

- The bromination step is crucial for regioselectivity and overall yield. Using tetrabutylammonium tribromide offers milder conditions and cleaner reactions compared to elemental bromine.

- The nucleophilic substitution with 2-mercaptoethanol is generally high yielding and straightforward, but reaction parameters such as solvent choice and base presence significantly affect the reaction rate and purity.

- Analytical techniques such as NMR and HPLC are indispensable for confirming product identity and purity.

- The compound's thioether and hydroxyethyl groups provide versatility for further chemical modifications, making it a valuable intermediate in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Sodium ethoxide (NaOEt) in ethanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzoic acid.

Reduction: 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The hydroxyethylthio group may also participate in redox reactions, contributing to the compound’s antioxidant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs can be categorized based on variations in the thioether side chain or aromatic substituents:

| Compound Name | Substituent at C3 | Substituent at C4 | Key Properties |

|---|---|---|---|

| 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde | ((2-Hydroxyethyl)thio)methyl | Methoxy | High hydrophilicity (due to -OH), moderate logP |

| 3-(Methylthio)methyl-4-methoxybenzaldehyde | (Methylthio)methyl | Methoxy | Lower solubility, higher lipophilicity |

| 3-(((2-Hydroxyethyl)sulfonyl)methyl)-4-methoxybenzaldehyde | ((2-Hydroxyethyl)sulfonyl)methyl | Methoxy | Increased polarity, oxidation stability |

| 4-Methoxybenzaldehyde | None | Methoxy | Low molecular weight, high volatility |

Key Observations :

- The hydroxyethyl group enhances water solubility via hydrogen bonding, critical for bioavailability.

- Oxidation of the thioether to a sulfone (e.g., sulfonyl derivative) increases polarity but may reduce membrane permeability .

Thioether-Containing Analogs

Compounds with thioether motifs, such as cimetidine (), interact with cytochrome P-450 via coordination to heme iron. The hydroxyethyl group in 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde may similarly influence enzyme binding:

- Cimetidine: Inhibits cytochrome P-450 via imidazole and cyano group coordination. The cyano group exhibits stronger inhibition than imidazole alone .

- Target Compound: The hydroxyethylthio group could provide weaker coordination compared to cimetidine’s cyano group but may introduce hydrogen bonding with active-site residues, altering inhibition kinetics.

Methoxy vs. Hydroxy Substituents

highlights the importance of substituent electronic effects in delta-opioid agonists:

- SNC80 (methoxy) : Moderate potency as a delta-opioid agonist.

- SNC86 (hydroxy) : Higher potency due to enhanced hydrogen bonding and electron donation .

- Implications for Target Compound : Replacing the 4-methoxy group with a hydroxy group could increase receptor affinity but reduce metabolic stability (methoxy groups resist oxidation compared to hydroxy groups).

Pharmacokinetic and Metabolic Considerations

- Protein Binding and Clearance: Analogous to MK-571 (), stereochemistry and substituent hydrophilicity influence plasma protein binding. The hydroxyethyl group may reduce unbound fraction, prolonging half-life compared to non-polar analogs .

- Metabolic Pathways : Thioethers are susceptible to oxidation, but the hydroxyethyl group could steer metabolism toward glucuronidation, minimizing reactive metabolite formation .

Biological Activity

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde is a compound of interest due to its potential biological activities. Research has shown that compounds with similar structures often exhibit various biological properties, including antimicrobial, antioxidant, and anticancer activities. This article explores the biological activity of this specific compound through a review of relevant studies, highlighting its mechanisms, effects, and potential applications.

Chemical Structure

The chemical structure of 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde can be represented as follows:

- Molecular Formula : C11H14O3S

- Molecular Weight : 230.30 g/mol

This compound features a methoxy group and a thioether moiety, which are critical for its biological interactions.

Antimicrobial Activity

Antimicrobial activity is one of the most studied aspects of compounds similar to 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde. Studies have demonstrated that derivatives of benzaldehyde exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. For instance, related compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | MRSA | 32 µg/mL |

| 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde | E. coli, P. aeruginosa | Not yet determined |

Antioxidant Activity

The antioxidant potential of similar compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Compounds with methoxy and thioether groups have shown promising results in scavenging free radicals, thereby indicating their potential for therapeutic applications in oxidative stress-related conditions .

DNA Interaction Studies

Research into the DNA binding capabilities of related compounds suggests that they may interact with DNA through intercalation or groove binding. This interaction can lead to DNA cleavage, which is a mechanism exploited in anticancer drug design. Studies have indicated that certain benzaldehyde derivatives can induce DNA damage in cancer cells, leading to apoptosis .

Table 2: Summary of DNA Interaction Studies

| Compound | Type of Interaction | Effect on DNA |

|---|---|---|

| Benzothiazole Schiff-base complexes | Electrostatic binding | Cleavage observed |

| 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde | Potential intercalation | Not yet characterized |

Case Study 1: Antibacterial Efficacy Against MRSA

A recent study investigated the antibacterial efficacy of a closely related compound, demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was able to dislodge preformed biofilms effectively, suggesting its potential use in treating chronic infections caused by biofilm-forming bacteria .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of thioether-containing compounds similar to 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde. Results indicated that these compounds exhibited strong free radical scavenging activity, making them suitable candidates for further development in nutraceuticals aimed at reducing oxidative stress .

Q & A

Q. What are the recommended synthetic routes for 3-(((2-hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via Rieche formylation, where dichloromethyl methyl ether and Tin(IV) chloride are used to introduce the aldehyde group. Key steps include protecting the hydroxyl group and optimizing stoichiometric ratios to minimize side reactions. For example, reaction temperature (0–5°C) and controlled addition of reagents improve yields by preventing over-formylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. Which spectroscopic techniques are most effective for characterizing 3-(((2-hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde?

- NMR : H and C NMR identify the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). HSQC and HMBC confirm connectivity between the thioether and hydroxyethyl moieties.

- IR : Strong absorption at ~1700 cm confirms the aldehyde carbonyl.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 256.0842) .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies show degradation via oxidation of the thioether group. Recommendations:

- Store at −20°C under inert gas (N or Ar).

- Avoid exposure to light (use amber vials).

- In solution (e.g., DMSO), use within 48 hours to prevent aldehyde dimerization .

Q. What preliminary assays are used to screen its biological activity?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, tyrosinase) with IC calculations .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for potential stereogenic centers?

The hydroxyethyl-thioether moiety may introduce stereogenicity. Strategies:

- Chiral HPLC to resolve enantiomers.

- Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes).

- X-ray crystallography to confirm absolute configuration .

Q. How should researchers resolve contradictions in reported biological activity data?

- Reproducibility Checks : Validate assay protocols (e.g., cell line authentication, solvent controls).

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP vs. IC).

- Mechanistic Studies : Use siRNA knockdown or CRISPR to identify off-target effects .

Q. What pharmacological mechanisms are hypothesized for this compound?

- Anticancer : Thioether-mediated ROS generation and apoptosis induction (confirmed via flow cytometry).

- Antimicrobial : Disruption of bacterial membrane integrity (observed in SEM studies).

- Enzyme Binding : Molecular docking suggests interactions with COX-2’s hydrophobic pocket .

How does structural modification influence its activity? (Structure-Activity Relationship)

- Methoxy Position : Moving the methoxy group from C4 to C3 reduces anticancer activity by 60%.

- Hydroxyethyl Chain : Elongation to hydroxypropyl decreases solubility but improves blood-brain barrier penetration.

- Thioether Replacement : Sulfoxide derivatives show enhanced antioxidant capacity .

Q. What strategies optimize regioselectivity in its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.